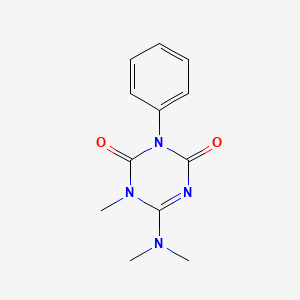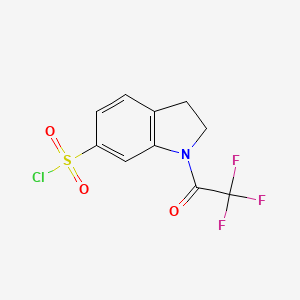![molecular formula C34H34N6O4 B13142998 [4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium](/img/structure/B13142998.png)
[4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple diethylamino groups and anthracene-based structures, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Diethylamino Substituted Benzene: Starting with benzene, diethylamine is introduced through a Friedel-Crafts alkylation reaction, using aluminum chloride as a catalyst.
Nitration and Reduction: The diethylamino-substituted benzene undergoes nitration to introduce nitro groups, followed by reduction to form the corresponding amines.
Condensation Reaction: The amines are then condensed with anthracene-9,10-dione under acidic conditions to form the imino-oxidoazaniumyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imino groups, converting them into corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of secondary amines from imino groups.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as fluorescent probes and bioimaging agents due to their strong fluorescence properties.
Medicine
In medicine, the compound and its derivatives are investigated for their potential as therapeutic agents, particularly in targeting specific cellular pathways involved in diseases.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments, owing to its vibrant color and stability.
Mecanismo De Acción
The mechanism by which [4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the anthracene core can engage in π-π stacking interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
[4-(Dimethylamino)phenyl]imino-[6-[[4-(dimethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium: Similar structure but with dimethylamino groups instead of diethylamino groups.
[4-(Methoxy)phenyl]imino-[6-[[4-(methoxy)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium: Contains methoxy groups instead of diethylamino groups.
Uniqueness
The presence of diethylamino groups in [4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium imparts unique electronic properties, enhancing its reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions and its strong fluorescence make it particularly valuable in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C34H34N6O4 |
|---|---|
Peso molecular |
590.7 g/mol |
Nombre IUPAC |
[4-(diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium |
InChI |
InChI=1S/C34H34N6O4/c1-5-37(6-2)25-13-9-23(10-14-25)35-39(43)27-17-19-29-31(21-27)33(41)30-20-18-28(22-32(30)34(29)42)40(44)36-24-11-15-26(16-12-24)38(7-3)8-4/h9-22H,5-8H2,1-4H3 |
Clave InChI |
FIRGNGFGBFQOBY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=[N+](C2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)[N+](=NC5=CC=C(C=C5)N(CC)CC)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




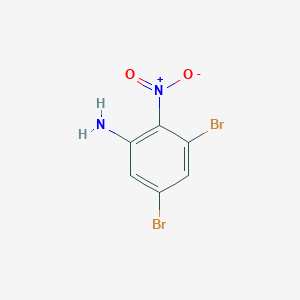

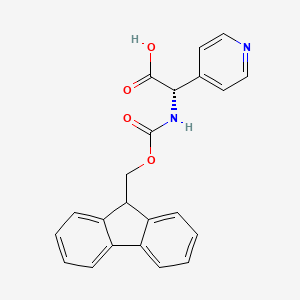
![Ethyl 5'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13142936.png)
![6-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13142950.png)
![1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)
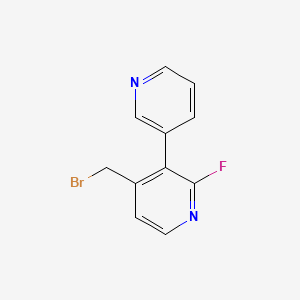
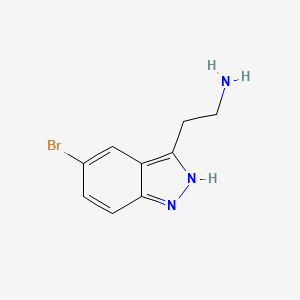
![3,6,9-Triazaspiro[5.5]undecan-6-ium](/img/structure/B13142981.png)
